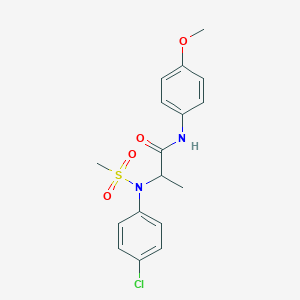
N-(1-(Adamantan-1-yl)butyl)-3,5-dimethylisoxazole-4-carboxamide
描述
N-(1-(Adamantan-1-yl)butyl)-3,5-dimethylisoxazole-4-carboxamide is a complex organic compound that features an adamantyl group, a butyl chain, and an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-(Adamantan-1-yl)butyl)-3,5-dimethylisoxazole-4-carboxamide typically involves the condensation of adamantanone with acetonitrile in the presence of finely ground potassium hydroxide (KOH) and 18-crown-6 as a catalyst . This method is known for its high cost and the requirement for scarce reagents.
Another method involves the autoacylation of 1-adamantylacetic acid in trifluoroacetic anhydride with trifluoromethanesulfonic acid as a catalyst . This technique can yield sterically hindered compounds in quantitative amounts.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve large-scale adaptations of the laboratory synthesis methods mentioned above. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
N-(1-(Adamantan-1-yl)butyl)-3,5-dimethylisoxazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isoxazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
科学研究应用
N-(1-(Adamantan-1-yl)butyl)-3,5-dimethylisoxazole-4-carboxamide has several scientific research applications:
Chemistry: Used as a ligand in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Heck reactions.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structural properties.
Industry: Utilized in the synthesis of advanced materials and polymers.
作用机制
The mechanism of action of N-(1-(Adamantan-1-yl)butyl)-3,5-dimethylisoxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The adamantyl group provides steric hindrance, which can influence the binding affinity and selectivity of the compound. The isoxazole ring can participate in hydrogen bonding and other non-covalent interactions, enhancing the compound’s stability and reactivity .
相似化合物的比较
Similar Compounds
1,3-Dehydroadamantane: Known for its high reactivity and potential as a starting material for various functional derivatives.
1-Adamantylacetic acid: Used in the synthesis of sterically hindered ketenes.
Di(1-adamantyl)-n-butylphosphine: Utilized as a ligand in palladium-catalyzed reactions.
Uniqueness
N-(1-(Adamantan-1-yl)butyl)-3,5-dimethylisoxazole-4-carboxamide is unique due to its combination of an adamantyl group, a butyl chain, and an isoxazole ring. This structural arrangement provides a balance of steric hindrance and electronic properties, making it a versatile compound for various applications.
属性
IUPAC Name |
N-[1-(1-adamantyl)butyl]-3,5-dimethyl-1,2-oxazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O2/c1-4-5-17(21-19(23)18-12(2)22-24-13(18)3)20-9-14-6-15(10-20)8-16(7-14)11-20/h14-17H,4-11H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBUNETHMWJUQSD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=C(ON=C4C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-(4-methylbenzyl)-2-{[3-(methylthio)-1,2,4-thiadiazol-5-yl]thio}acetamide](/img/structure/B4179222.png)

![4-amino-N-[2-(pyridin-4-ylmethylamino)ethyl]-1,2,5-oxadiazole-3-carboxamide;hydrochloride](/img/structure/B4179227.png)

![N-(2-chlorophenyl)-3-[3-cyano-6-(4-fluorophenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanamide](/img/structure/B4179255.png)
![4-(3,4-dimethoxyphenyl)-3-hydroxy-1-(1-methylbutyl)-4,8-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7(6H)-one](/img/structure/B4179257.png)

![N-{1-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]-2-hydroxyethyl}benzamide](/img/structure/B4179270.png)
![N-[(4-methoxyphenyl)methyl]-2-(1-methyltetrazol-5-yl)sulfanylethanamine;hydrochloride](/img/structure/B4179272.png)
![12-(5-bromo-2-fluorophenyl)-3,4,5,12-tetrahydrobenzimidazo[2,1-b]quinazolin-1(2H)-one](/img/structure/B4179279.png)
![3-phenyl-N-[4-(piperidin-1-ylmethyl)phenyl]propanamide](/img/structure/B4179286.png)
![4-cyano-5-{[(2,2-dichloro-1-methylcyclopropyl)carbonyl]amino}-N,N-diethyl-3-methyl-2-thiophenecarboxamide](/img/structure/B4179297.png)

![2-(4-ETHOXYPHENYL)-N-[4-(PYRROLIDINE-1-SULFONYL)PHENYL]ACETAMIDE](/img/structure/B4179306.png)
